11-Phenoxy-1-undecanol
Description
11-Phenoxy-1-undecanol is a primary alcohol derivative with a phenoxy (-O-C₆H₅) group substituted at the 11th carbon of an undecane chain. Its molecular structure combines a long hydrophobic alkyl chain with an aromatic ether moiety, making it a versatile compound for applications in surfactants, organic synthesis, and material science.
Properties
CAS No. |
19097-15-5 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
11-phenoxyundecan-1-ol |
InChI |
InChI=1S/C17H28O2/c18-15-11-6-4-2-1-3-5-7-12-16-19-17-13-9-8-10-14-17/h8-10,13-14,18H,1-7,11-12,15-16H2 |
InChI Key |
PVPXWOAAXYWGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydrophobicity and Solubility
- 11-Mercapto-1-undecanol: Thiol group slightly increases polarity but overall remains hydrophobic. Forms SAMs on gold surfaces .
- This compound: Phenoxy group significantly enhances hydrophobicity and reduces water solubility compared to 1-undecanol.
Reactivity
- 11-Bromo-1-undecanol: Bromine enables substitution reactions (e.g., SN2 mechanisms) for synthesizing ethers or amines .
- 1-Aminoundecane: Amine group participates in acid-base reactions and polymer crosslinking .
- This compound: Phenoxy ether is less reactive than hydroxyl or thiol groups but can undergo electrophilic aromatic substitution.
Thermal Stability
- 1-Undecanol: Boiling point 146°C (30 mmHg) .
- 11-Mercapto-1-undecanol: Higher molecular weight (204.37) suggests higher boiling point than 1-undecanol.
- This compound: Aromaticity likely increases thermal stability compared to aliphatic analogs.
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